Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(aminomethyl)benzoate” is a compound that has been used as a reactant in the preparation of benzimidazoles and analogs . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
While specific synthesis information for “Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate” was not found, “Tert-butyl 4-(aminomethyl)benzoate” can be synthesized from Benzyl 4-(Tert-Butoxycarbonyl)Benzylcarbamate .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-Butyl 4-(aminomethyl)benzoate”, has a molecular weight of 207.27 .
Scientific Research Applications
Synthetic Methodologies and Compound Development
A study by Zhao et al. (2017) established a rapid synthetic method for an important intermediate closely related to Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate, which plays a crucial role in the synthesis of biologically active compounds such as osimertinib (AZD9291). This intermediate was synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield over three steps, showcasing the compound's significance in streamlined synthetic routes for pharmaceuticals (Zhao et al., 2017).
Polymer Technology Applications
Hsiao et al. (2000) described the synthesis and properties of ortho-linked polyamides utilizing derivatives originating from 4-tert-butylcatechol, illustrating the application of tert-butyl-based compounds in creating new materials with high thermal stability and solubility in polar solvents. This research highlights the potential of such compounds in the development of advanced polymeric materials with desirable physical properties for various industrial applications (Hsiao, Yang, & Chen, 2000).
Catalysis and Organic Synthesis
Balaban et al. (2004) explored the synthesis of a weak nucleophilic base, demonstrating the influence of sterically hindered groups (like tert-butyl) on the reactivity and selectivity in organic synthesis. This study provides insight into the role of tert-butyl derivatives in modulating chemical reactivity, essential for designing catalysts and reaction intermediates in synthetic organic chemistry (Balaban et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYQFNQGIPINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
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